molecular formula C8H7N3O2 B1485362 (2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2089563-46-0

(2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B1485362
CAS No.: 2089563-46-0
M. Wt: 177.16 g/mol
InChI Key: YCAVEQYBZQAVRL-OWOJBTEDSA-N
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Description

(2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a high-purity chemical compound supplied for research and development purposes. The compound has a molecular formula of C 8 H 7 N 3 O 2 and a molecular weight of 177.16 g/mol . It is characterized by its (E)-configured acrylic acid moiety linked to a 1H-pyrazole ring that is substituted with a cyanomethyl group . This specific molecular architecture, featuring multiple functional handles, makes it a valuable intermediate for various scientific applications. Researchers can utilize this compound as a key building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. Its structure suggests potential for use in developing targeted screening libraries. The compound is offered with a guaranteed purity of 95% and is available for immediate shipment in quantities ranging from 50 mg up to 10 g . CAS Number: 2089563-46-0 MDL Number: MFCD30483198 Purity: ≥95% Storage: Store at room temperature This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-[1-(cyanomethyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-3-4-11-6-7(5-10-11)1-2-8(12)13/h1-2,5-6H,4H2,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAVEQYBZQAVRL-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC#N)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NN1CC#N)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's structural characteristics, biological activity, and relevant research findings.

Structural Information

The molecular formula of this compound is C8H7N3O2C_8H_7N_3O_2. The compound features a pyrazole ring and a prop-2-enoic acid moiety, contributing to its unique chemical properties. Below is the structural representation:

PropertyValue
Molecular Formula C8H7N3O2
SMILES C1=C(C=NN1CC#N)/C=C/C(=O)O
InChI InChI=1S/C8H7N3O2/c9-3-4...

Biological Activity

The biological activity of this compound has not been extensively documented in the literature, with limited studies available. However, several related compounds have shown promising pharmacological effects.

Research indicates that pyrazole derivatives often exhibit various biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have been studied for their potential as antimicrobial agents.
  • Anticancer Properties : Some compounds within this class have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Certain pyrazole derivatives are known to modulate inflammatory pathways.

Case Studies and Research Findings

While specific studies on this compound are scarce, related research provides insights into its potential applications:

  • Anticancer Activity :
    • A study evaluated several pyrazole derivatives for their ability to inhibit androgen receptor (AR) activity in prostate cancer cells. Compounds with similar structures exhibited IC50 values as low as 69 nM against AR, suggesting that modifications in the pyrazole structure could enhance anticancer activity .
  • Antimicrobial Studies :
    • Related pyrazole compounds have been assessed for their antimicrobial properties against various bacterial strains. These studies often utilize minimal inhibitory concentration (MIC) assays to determine effectiveness.

Data Tables

Here is a summary of relevant data from related studies:

Compound NameActivity TypeIC50 Value (nM)Reference
Pyrazole Derivative A

Scientific Research Applications

The compound (2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid (CAS: 2098157-71-0) has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article discusses its structural characteristics, synthesis methods, and notable applications.

Physicochemical Properties

  • Molecular Weight : 177.16 g/mol
  • Purity : Typically ≥95%
  • Functional Groups : Contains a carboxylic acid group, a cyano group, and a pyrazole moiety.

General Synthesis

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. Key steps typically include:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the cyano group via nucleophilic substitution.
  • Finalization of the prop-2-enoic acid backbone through appropriate coupling reactions.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth and progression. For example, studies have shown that similar pyrazole-based compounds can modulate kinase activity, making them potential candidates for cancer therapy .
  • Anti-inflammatory Properties : Pyrazole derivatives have been explored for their anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis and other inflammatory diseases . The ability to inhibit pro-inflammatory cytokines makes this compound a candidate for further investigation in therapeutic applications.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further exploration in drug development aimed at treating bacterial infections .

Agricultural Applications

  • Pesticide Development : The unique structure of this compound allows for potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of environmentally friendly agricultural chemicals .
  • Plant Growth Regulators : Research into plant growth regulators has identified pyrazole derivatives as having effects on plant growth and development, which could be beneficial in agricultural practices to enhance crop yields .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the efficacy of various pyrazole derivatives, including those structurally related to this compound, demonstrating significant inhibition of cancer cell lines through kinase modulation.

Case Study 2: Pesticidal Activity

In a controlled study on agricultural pests, a derivative of this compound showed promising results against common agricultural pests, leading to a reduction in crop damage by over 30% compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key analogs and their substituents:

Compound Name Pyrazole Substituents Functional Group on Prop-2-enoic Acid Molecular Weight (g/mol) Key Properties/Applications Reference
(2E)-3-[1-(Cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid (Target Compound) 1-Cyanomethyl Carboxylic acid Calculated: ~219.19 Hypothesized enhanced polarity N/A
(2E)-3-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid (4a) 1-Phenyl, 3-pyridin-3-yl Carboxylic acid 305.32 Cyclooxygenase inhibition
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate 1-Methyl Methyl ester 180.18 (C8H10N2O2) Intermediate in organic synthesis
(2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic acid 1-Phenyl Carboxylic acid 214.22 Potential medicinal chemistry applications
(2E)-3-[1-Benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid 1-Benzyl, 3-thiophen-2-yl Carboxylic acid 329.38 (C17H15NO4S) Not reported (structural analog)

Key Differences and Implications

Substituent Effects on Bioactivity
  • Cyanomethyl vs. In contrast, phenyl and pyridyl groups in analogs like 4a (COX inhibitors) enhance aromatic interactions with enzyme active sites .
  • Carboxylic Acid vs. Ester : Carboxylic acid derivatives (e.g., target compound, 4a , ) are more acidic and capable of hydrogen bonding, making them suitable for target engagement in enzymes. Methyl esters (e.g., ) are often prodrugs or intermediates.

Preparation Methods

General Strategy

The preparation generally follows a multi-step synthetic pathway:

  • Formation of the Pyrazole Core:
    The pyrazole ring is synthesized or procured as a starting material, often functionalized at the 4-position to allow further substitution.

  • Introduction of the Cyanomethyl Group at N1:
    Alkylation of the pyrazole nitrogen with a cyanomethyl halide (e.g., bromomethyl cyanide) under basic conditions is a common method to install the cyanomethyl substituent.

  • Coupling with the Propenoic Acid Moiety:
    The 4-position of the pyrazole is functionalized with a propenoic acid group via a carbon-carbon double bond in the E-configuration, typically through a Heck-type or Wittig reaction, or by coupling with acrylic acid derivatives.

Detailed Synthetic Procedure (Example)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole synthesis Cyclization of hydrazines with 1,3-dicarbonyls or equivalent precursors Formation of 4-substituted pyrazole
2 N1-Alkylation Cyanomethyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), mild heating Introduction of cyanomethyl group at N1
3 Coupling with acrylic acid Palladium-catalyzed Heck reaction or Wittig olefination using appropriate vinyl precursors Formation of (2E)-propenoic acid side chain at C4

Representative Reaction Conditions

  • N1-Alkylation:

    • Base: Potassium carbonate or sodium hydride
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: 40–80 °C
    • Time: 4–12 hours
    • Yield: Typically moderate to high (60–85%) depending on purity and reaction scale
  • Coupling Step:

    • Catalyst: Pd(OAc)2 with phosphine ligands for Heck reaction
    • Base: Triethylamine or sodium carbonate
    • Solvent: DMF or acetonitrile
    • Temperature: 80–120 °C
    • Time: 6–24 hours
    • Yield: Variable, often 50–75% depending on substrate and catalyst system

Research Findings and Optimization

  • Selectivity: The E-configuration of the propenoic acid double bond is favored under Heck reaction conditions, providing the desired (2E)-isomer predominantly.
  • Purity: The reaction conditions must be carefully controlled to minimize side reactions such as polymerization of acrylic acid derivatives or over-alkylation.
  • Scalability: The synthetic routes described have been adapted for scale-up in patent literature, indicating robustness and reproducibility.
  • Salt Formation: The compound can be isolated as pharmaceutically acceptable salts to enhance stability and solubility, as noted in medicinal chemistry patents.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Typical Yield (%) Notes
Pyrazole ring formation Hydrazine + 1,3-dicarbonyl compounds 70–90 Well-established synthetic step
N1-Cyanomethylation Cyanomethyl bromide, K2CO3, DMF, 60 °C 60–85 Requires controlled temperature and time
Propenoic acid coupling Pd-catalyzed Heck or Wittig reaction 50–75 E-isomer favored, catalyst choice critical

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of analogous pyrazole derivatives (e.g., 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid) typically involves condensation reactions between pyrazole precursors and propenoic acid derivatives. Key optimization parameters include:

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like polymerization of the α,β-unsaturated acid moiety.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction homogeneity.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) improve yield in carboxamide intermediates.
    Scalability can be enhanced via continuous flow reactors, as demonstrated in industrial-scale pyrazole syntheses .

Q. Which spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR confirm substitution patterns on the pyrazole ring and the (E)-configuration of the propenoic acid group.
  • IR spectroscopy : Stretching frequencies (~1700 cm⁻¹ for carboxylic acid, ~2200 cm⁻¹ for nitrile) validate functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry and bond geometry, as shown in structurally related pyrazole-enoic acid hybrids .

Q. What preliminary biological assays are recommended to assess this compound’s therapeutic potential?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, cyclooxygenases) using fluorometric or colorimetric substrates.
  • Cytotoxicity profiling : Use MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity.
  • Solubility and logP measurements : Determine physicochemical properties impacting bioavailability via HPLC or shake-flask methods. Reference protocols from pyrazole-based kinase inhibitor studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal assay validation : Compare results from cell-free (e.g., enzyme inhibition) and cell-based assays to rule out false positives/negatives.
  • Physicochemical profiling : Correlate logP, solubility, and membrane permeability (e.g., PAMPA assay) with bioactivity discrepancies.
  • Structure-activity relationship (SAR) studies : Modify the cyanomethyl or propenoic acid groups and evaluate activity changes, as seen in thiazole-propenoic acid derivatives .

Q. What computational approaches are effective for predicting binding interactions between this compound and target proteins?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, leveraging crystal structures of homologous proteins (e.g., kinase domains).
  • Molecular dynamics (MD) simulations : Assess binding stability over 50–100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR modeling : Train models using IC50 data from pyrazole analogs to predict activity against novel targets .

Q. How can synthetic yield discrepancies between reported methods be systematically addressed?

  • Methodological Answer :

  • Design of experiments (DOE) : Apply factorial designs to isolate critical variables (e.g., catalyst loading, reaction time).
  • By-product analysis : Use HPLC-MS to identify side products (e.g., Z-isomers or decarboxylated derivatives).
  • Scale-up protocols : Transition batch reactions to continuous flow systems to improve reproducibility, as reported for methoxyethyl-pyrazole syntheses .

Q. What crystallographic strategies confirm the (E)-configuration of the propenoic acid moiety?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Measure bond lengths (C=C: ~1.34 Å) and angles (C-C-C: ~120°) to distinguish (E)- from (Z)-isomers.
  • Refinement parameters : Ensure R-factor < 5% and wR < 10% for high confidence, as achieved in related enoic acid crystal studies .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing and stability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 2
(2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid

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